molecular formula C27H54O2 B1649230 16-Methylheptadecyl 7-methyloctanoate

16-Methylheptadecyl 7-methyloctanoate

Cat. No.: B1649230
M. Wt: 410.7 g/mol
InChI Key: JPYMWZMAMDGJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Methylheptadecyl 7-methyloctanoate is a branched-chain ester characterized by a 16-methylheptadecyl group esterified with 7-methyloctanoic acid. The compound’s branching at both the alkyl and acyl moieties likely enhances its lipid solubility and stability, making it suitable for hydrophobic matrices.

Properties

Molecular Formula

C27H54O2

Molecular Weight

410.7 g/mol

IUPAC Name

16-methylheptadecyl 7-methyloctanoate

InChI

InChI=1S/C27H54O2/c1-25(2)21-17-14-12-10-8-6-5-7-9-11-13-15-20-24-29-27(28)23-19-16-18-22-26(3)4/h25-26H,5-24H2,1-4H3

InChI Key

JPYMWZMAMDGJDR-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCOC(=O)CCCCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analog: Bis(16-methylheptadecyl)malate (DIISOSTEARYLMALATE)

The most relevant structural analog identified in the evidence is bis(16-methylheptadecyl)malate (CAS 67763-18-2, EINECS 267-041-6), an emollient used in cosmetic formulations . Both compounds share the 16-methylheptadecyl group but differ in their acid components:

Property 16-Methylheptadecyl 7-Methyloctanoate Bis(16-methylheptadecyl)malate
Molecular Structure Monoester: 16-methylheptadecyl + 7-methyloctanoate Diester: Two 16-methylheptadecyl + malate
Functional Groups Single ester bond Two ester bonds + hydroxyl groups (malate)
Branching Branched at C16 (alkyl) and C7 (acyl) Branched at C16 (alkyl); malate is linear
Polarity Low (monoester, hydrophobic) Moderate (diester with hydroxyl groups)
Reported Use Not explicitly stated (inferred emollient) Emollient in cosmetics

Functional Implications :

  • Solubility: The monoester structure of this compound likely confers higher hydrophobicity compared to bis(16-methylheptadecyl)malate, which contains polar hydroxyl groups. This could enhance its compatibility with oils and waxes in cosmetic formulations.
  • Stability : The absence of hydroxyl groups in the target compound may reduce susceptibility to hydrolysis, improving shelf life in aqueous formulations.
  • Synthesis: While bis(16-methylheptadecyl)malate is synthesized via esterification of malic acid with branched alcohols , the target compound may require a similar approach using 7-methyloctanoic acid. details high-yield syntheses of complex esters (e.g., 99.8% purity for 2-[(Z)heptadec-10'-enyl]-6-methoxyphenol), suggesting analogous methods (e.g., acid-catalyzed esterification) could apply .

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